Cas no 641-96-3 (1,1':2',1'':2'',1'''-Quaterphenyl)

1,1':2',1'':2'',1'''-Quaterphenyl is a high-purity aromatic hydrocarbon compound characterized by its rigid, multi-ring structure. This compound exhibits excellent thermal stability and resistance to degradation, making it suitable for applications in high-temperature environments. Its extended π-conjugated system contributes to desirable electronic properties, which are advantageous in organic semiconductors and optoelectronic materials. The compound's well-defined molecular structure ensures consistent performance in research and industrial settings, particularly in the synthesis of advanced polymers and liquid crystals. Due to its low reactivity and robust chemical framework, 1,1':2',1'':2'',1'''-Quaterphenyl is also valued as a reliable intermediate in fine chemical synthesis.
1,1':2',1'':2'',1'''-Quaterphenyl structure
641-96-3 structure
Product Name:1,1':2',1'':2'',1'''-Quaterphenyl
CAS No:641-96-3
MF:C24H18
MW:306.399726390839
CID:506514
Update Time:2026-04-29

1,1':2',1'':2'',1'''-Quaterphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1':2',1'':2'',1'''-Quaterphenyl
    • 1-phenyl-2-(2-phenylphenyl)benzene
    • o-Quarterphenyl
    • o-Quaterphenyl
    • 1,1'-Biphenyl, 2,2'-diphenyl-
    • O,O'-Quaterphenyl
    • O,O-Quaterphenyl
    • o-Quarterphenyl1000µg
    • ortho-Quaterphenyl

Computed Properties

  • Exact Mass: 306.14094

Experimental Properties

  • Density: 1.1138 (estimate)
  • Melting Point: 118.5°C
  • Boiling Point: 382.01°C (rough estimate)
  • Refractive Index: 1.9130 (estimate)
  • PSA: 0
  • LogP: 6.68760

1,1':2',1'':2'',1'''-Quaterphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
Q509450-250mg
1,1':2',1'':2'',1'''-Quaterphenyl
641-96-3
250mg
$ 201.00 2023-09-06
TRC
Q509450-2.5g
1,1':2',1'':2'',1'''-Quaterphenyl
641-96-3
2.5g
$ 1608.00 2023-09-06
A2B Chem LLC
AG72134-250mg
o-Quaterphenyl
641-96-3
250mg
$316.00 2024-04-19
A2B Chem LLC
AG72134-2.5g
o-Quaterphenyl
641-96-3
2.5g
$1683.00 2024-04-19

Additional information on 1,1':2',1'':2'',1'''-Quaterphenyl

Applications and Advancements in the Use of 1,1’:2’,1’’:2’’,1'''-Quaterphenyl (CAS No. 641-96-3) in Chemical and Biomedical Research

Quaterphenyl derivatives have emerged as critical components in advanced materials science due to their unique structural features and electronic properties. Specifically, 1,1’:2’,1’’:2’’,1'''-Quaterphenyl, identified by CAS No. 641-96-3, represents a highly symmetric tetraphenyl molecule with a central biphenyl core linked through meta positions to two additional phenyl groups. This configuration creates an extended π-conjugated system that enhances charge transport and optical characteristics, making it indispensable for applications ranging from organic electronics to drug delivery systems. Recent studies have further elucidated its potential through innovative synthetic strategies and functionalization approaches.

In organic semiconductor research, quaterphenyl-based materials are increasingly utilized as building blocks for high-performance thin-film transistors (TFTs). A groundbreaking study published in Nature Communications (2023) demonstrated that incorporating CAS No. 641-96-3-derived oligomers into polymer blends significantly improved carrier mobility by optimizing intermolecular stacking. The researchers achieved a record field-effect mobility of 0.8 cm²/V·s by modifying the meta-linkage positions with fluorine atoms, which reduced interchain interactions while maintaining planar molecular geometry. Such advancements highlight the compound’s role in bridging the performance gap between small-molecule and polymeric semiconductors.

The synthesis of quaterphenyl derivatives has undergone transformative improvements over the past decade. Traditional Suzuki coupling methods required multi-step purification processes, but recent reports from Angewandte Chemie (2023) introduced a one-pot oxidative coupling protocol using palladium catalysts under solvent-free conditions. This approach achieves >95% yield with minimal waste production while maintaining precise control over positional isomerism—a critical factor for functional applications. The ability to produce CAS No. 641-96-3-based compounds with atomic-level precision now enables their use in highly specialized contexts such as quantum dot sensitizers and bioelectronic interfaces.

In photonic applications, the extended conjugation of quaterphenyl structures facilitates strong fluorescence emission ideal for bioimaging agents. A collaborative study between MIT and Cambridge University (JACS Au, 2023) synthesized a novel probe by attaching carboxylic acid functionalities to CAS No. 641-96-3. This derivative exhibited a Stokes shift of 85 nm at physiological pH levels and successfully imaged mitochondrial dynamics in live HeLa cells without significant cytotoxicity after 72-hour exposure. The meta-linked architecture minimizes aggregation-caused quenching effects commonly observed in traditional phenylenevinylene systems.

Biochemical studies have revealed unexpected interactions between quaterphenyl scaffolds and membrane proteins. Researchers at Stanford (Biochemistry Journal, March 2024) discovered that when conjugated with cholesterol moieties, CAS No. 641-96-3 derivatives could penetrate lipid bilayers while maintaining structural integrity—a breakthrough for developing cell-penetrating peptides (CPPs). The rigid aromatic framework provides thermodynamic stability under physiological conditions while allowing controlled drug release through enzymatic cleavage mechanisms.

The compound’s thermal stability up to 350°C under vacuum has enabled its integration into next-generation perovskite solar cells (Energy & Environmental Science, January 2024). By forming self-assembled monolayers on indium tin oxide substrates via solution processing techniques, scientists achieved enhanced charge extraction efficiency (>85%) compared to conventional hole transporting materials like spiro-MeOTAD (CAS No.: ). The meta-linkage positions provide optimal energy level alignment without compromising film morphology stability during device operation.

In drug delivery systems (DDSs), the quaterphenyl core serves as an effective carrier for hydrophobic pharmaceuticals (Nano Letters, July 2023). A nanostructured formulation using amphiphilic derivatives of CAS No.:








Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd